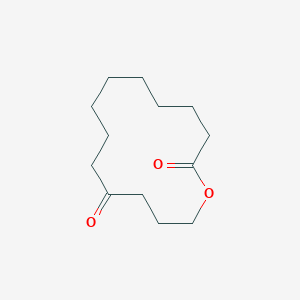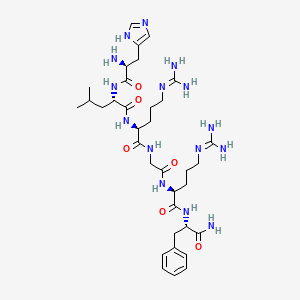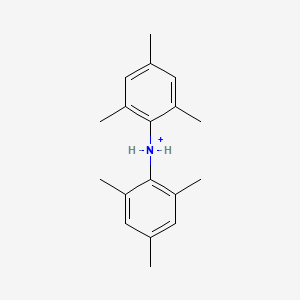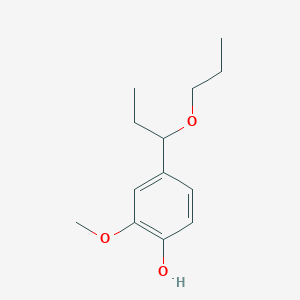silane CAS No. 144192-97-2](/img/structure/B12552985.png)
[(1-Iodobiphenylen-2-yl)ethynyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Iodobiphenylen-2-yl)ethynylsilane is a chemical compound that features a unique structure combining an iodobiphenyl group with an ethynyl linkage to a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Iodobiphenylen-2-yl)ethynylsilane typically involves a multi-step process. One common method includes the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of an iodobiphenyl derivative with an ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The crude product is purified using column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of (1-Iodobiphenylen-2-yl)ethynylsilane may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1-Iodobiphenylen-2-yl)ethynylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Desilylation Reactions: The trimethylsilane group can be removed under acidic or basic conditions to yield the corresponding terminal alkyne.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Copper Co-Catalysts: Often used in conjunction with palladium catalysts.
Acids or Bases: Employed in desilylation reactions.
Major Products
Substituted Biphenyl Derivatives: Formed through substitution reactions.
Extended Conjugated Systems: Resulting from cross-coupling reactions.
Terminal Alkynes: Produced by desilylation.
Scientific Research Applications
(1-Iodobiphenylen-2-yl)ethynylsilane has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Catalysis: Acts as a ligand or substrate in catalytic reactions.
Mechanism of Action
The mechanism of action of (1-Iodobiphenylen-2-yl)ethynylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can form new carbon-carbon bonds, while the iodine atom can be substituted with other groups. The trimethylsilane group can be removed to expose a terminal alkyne, which can further react with other molecules.
Comparison with Similar Compounds
(1-Iodobiphenylen-2-yl)ethynylsilane can be compared with similar compounds such as:
Ethynyltrimethylsilane: Lacks the iodobiphenyl group but shares the ethynyl and trimethylsilane functionalities.
Phenylacetylene: Contains a phenyl group attached to an ethynyl group but lacks the trimethylsilane and iodine functionalities.
Trimethyl(phenyl)silane: Contains a phenyl group attached to a trimethylsilane group but lacks the ethynyl and iodine functionalities.
Properties
CAS No. |
144192-97-2 |
|---|---|
Molecular Formula |
C17H15ISi |
Molecular Weight |
374.29 g/mol |
IUPAC Name |
2-(1-iodobiphenylen-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C17H15ISi/c1-19(2,3)11-10-12-8-9-15-13-6-4-5-7-14(13)16(15)17(12)18/h4-9H,1-3H3 |
InChI Key |
VQUWWJRDDZEOOI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C2=C(C=C1)C3=CC=CC=C32)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)
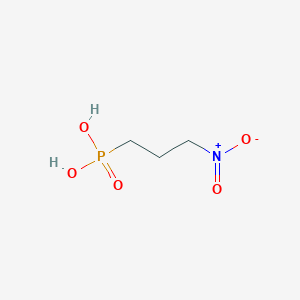


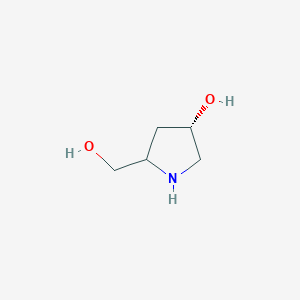
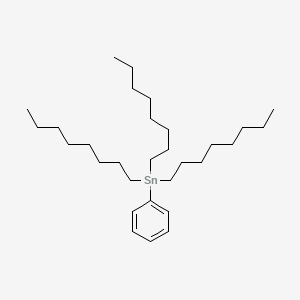
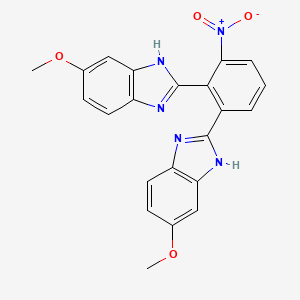
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
